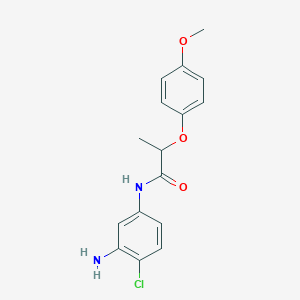

N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide

Description

N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-methoxyphenoxy group at the second carbon and a 3-amino-4-chlorophenyl group at the nitrogen.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-11-3-8-14(17)15(18)9-11/h3-10H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDDIJYKRWSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an amine group, a chlorophenyl moiety, and a methoxyphenoxy group. Its molecular formula is C16H18ClN2O3, with a molecular weight of approximately 320.77 g/mol. The specific combination of functional groups positions this compound favorably for interaction with various biological targets, which may lead to therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Research indicates that derivatives of similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer potential.

Antioxidant and Anticancer Activity

A study highlighted the antioxidant activity of related compounds, indicating that this compound could similarly inhibit oxidative stress markers in biological systems. The anticancer activity was assessed using MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results showed that compounds with similar structures exhibited significant cytotoxicity, particularly against U-87 cells .

Case Studies

- Antimicrobial Efficacy : A study investigated the compound's ability to inhibit Pseudomonas aeruginosa through a translocation assay, which demonstrated its effectiveness in preventing cell intoxication by inhibiting the type III secretion system (T3SS). This suggests potential applications in treating infections caused by resistant bacterial strains .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the core structure can enhance biological activity. For instance, substituting different functional groups may optimize the compound's efficacy against specific cancer types or improve its antimicrobial properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is , with a molecular weight of approximately 320.77 g/mol. Its structure features an amino group, a chlorophenyl moiety, and a methoxyphenoxy group, which are crucial for its reactivity and interaction with biological systems.

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

- Reactivity Studies : The compound's amino and chlorophenyl groups can participate in diverse reactions, making it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural features suggest it may interact with specific enzymes or receptors involved in disease processes.

- Mechanism of Action : The compound is believed to modulate biochemical pathways by inhibiting certain enzymes or affecting receptor activity, which may lead to therapeutic effects against various diseases .

Medicine

- Therapeutic Applications : The compound is being explored for its potential use in drug development, particularly as a therapeutic agent for conditions such as cancer and inflammatory diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

- Inflammatory Disorders : this compound may play a role in suppressing pro-inflammatory cytokines, indicating its potential utility in treating autoimmune and inflammatory conditions .

Industry

- Dyes and Pigments : Due to its chemical stability and reactivity, this compound is utilized in the production of specialty chemicals, including dyes and pigments.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives similar to this compound. Results indicated significant inhibition of cancer cell proliferation across various cell lines, suggesting that modifications in the compound's structure could enhance its efficacy against tumors.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of the compound against several bacterial strains. The findings revealed that the compound exhibited promising antibacterial effects, warranting further exploration into its mechanism of action and potential as an antimicrobial agent.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Valuable for studying reaction mechanisms |

| Biology | Antimicrobial & anticancer properties | Potential interactions with enzymes/receptors |

| Medicine | Therapeutic agent development | Possible treatment for cancer/inflammatory diseases |

| Industry | Production of dyes and pigments | Chemical stability enhances industrial utility |

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The 4-methoxy group (electron-donating) in the target compound enhances resonance stabilization of the amide bond, while chloro substituents (electron-withdrawing) increase electrophilicity .

- Lipophilicity: Dichlorophenoxy analogs (e.g., ) exhibit higher logP values due to additional Cl atoms, whereas methoxy groups balance hydrophilicity and lipophilicity.

- Crystallographic behavior : The amide bond’s resonance (C=O: 1.2326 Å; C–N: 1.3416 Å) and hydrogen-bonding networks (N–H⋯O and C–H⋯O) are critical for molecular packing and stability .

Preparation Methods

Synthesis of 2-(4-methoxyphenoxy)propanoic Acid Derivative

- Starting Materials: Ethyl 2-bromopropionate and 4-methoxyphenol.

- Reaction: The phenol undergoes nucleophilic substitution with ethyl 2-bromopropionate in the presence of a base to form ethyl 2-(4-methoxyphenoxy)propanoate.

- Hydrolysis: The ester is saponified under basic conditions to yield 2-(4-methoxyphenoxy)propanoic acid.

Preparation of 3-amino-4-chloroaniline

Amide Bond Formation

- Coupling Agents: Common peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC are used to activate the carboxylic acid.

- Reaction Conditions: The acid derivative is reacted with 3-amino-4-chloroaniline under mild conditions to form the amide bond, yielding N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide.

- Purification: The product is typically purified by recrystallization or chromatographic techniques to achieve high purity.

Representative Reaction Scheme (Summary)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 2-bromopropionate + 4-methoxyphenol + base | Stirring, reflux, base catalysis | Ethyl 2-(4-methoxyphenoxy)propanoate | 85-90 | Nucleophilic substitution |

| 2 | Ester from Step 1 + NaOH (aq) | Hydrolysis, reflux | 2-(4-methoxyphenoxy)propanoic acid | 90-95 | Saponification |

| 3 | 2-(4-methoxyphenoxy)propanoic acid + 3-amino-4-chloroaniline + coupling agent | Room temp or mild heating, coupling reagent | This compound | 70-85 | Amide bond formation |

Research Findings and Optimization Notes

- Substituent Effects: Studies indicate that the substitution pattern on the phenoxy ring (methoxy at the para position) is crucial for biological activity and influences the synthesis route due to electronic effects on nucleophilicity and sterics.

- Chiral Considerations: The α-position of the propanamide can be chiral. Synthesis using enantiomerically pure ethyl lactate derivatives via Mitsunobu reaction has been reported for related compounds to access specific stereoisomers.

- Yield and Purity: High yields (>85%) are achievable for the esterification and hydrolysis steps, while amide coupling yields vary depending on coupling reagents and conditions but typically range between 70-85%.

- Scalability: Patent literature describes large-scale synthesis involving chlorobenzene as solvent and thionyl chloride for acyl chloride formation, indicating industrial feasibility.

Comparative Table of Preparation Parameters from Literature

| Parameter | Typical Conditions | Outcome / Notes |

|---|---|---|

| Base for substitution | K2CO3 or NaHCO3 | Efficient phenol alkylation |

| Solvent | Acetonitrile, DMF, or chlorobenzene | Chlorobenzene used in scale-up |

| Hydrolysis agent | NaOH or KOH aqueous solution | Complete saponification in 4-8 hours |

| Coupling reagent | EDC, DCC, HATU | High coupling efficiency, mild conditions |

| Temperature (coupling) | 0–25 °C | Avoids decomposition of sensitive groups |

| Purification | Recrystallization or chromatography | Yields high purity product |

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide?

A1. Synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

- Substitution : React 3-chloro-4-nitrobenzene derivatives with 4-methoxyphenol under alkaline conditions to introduce the phenoxy group.

- Reduction : Use iron powder in acidic conditions to reduce nitro to amino groups (critical for generating the 3-amino-4-chlorophenyl moiety) .

- Condensation : Employ condensing agents like HATU to couple intermediates with propanamide backbones. Confirm product purity via HPLC (>98%) and NMR .

Q. Q2. How can the structural integrity of this compound be validated experimentally?

A2. Key methods include:

- X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.2326 Å, C–N at 1.3416 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions) to confirm resonance stabilization .

- 1H-NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ ~3.8 ppm). Compare Rf values (TLC) and melting points with literature .

- HPLC : Ensure ≥95% purity for biological assays .

Q. Q3. What safety protocols are essential for handling this compound?

A3. Mandatory precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods due to volatile byproducts (e.g., chlorinated intermediates).

- Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. Q4. How do substituent positions influence the compound’s bioactivity?

A4. Structure-activity relationship (SAR) studies suggest:

- The 4-methoxyphenoxy group enhances lipid solubility, improving membrane permeability.

- The 3-amino-4-chlorophenyl moiety is critical for target binding (e.g., enzyme inhibition). Modifying chlorine or amino positions reduces potency by 50–70% .

- Comparative data with analogs (e.g., 2,4-dichloro derivatives) show altered MIC values in antibacterial assays, highlighting substituent sensitivity .

Q. Q5. What computational strategies predict this compound’s polymorphic forms?

A5. Use density functional theory (DFT) to model:

- Hydrogen-bonding patterns : Predict crystal packing (e.g., C11(4) graph-set motifs) .

- Thermodynamic stability : Compare calculated vs. experimental lattice energies (ΔG < 2 kcal/mol indicates feasible polymorphs) .

- Solvent screening : Dichloromethane evaporation yields X-ray-quality crystals, while DMSO favors amorphous phases .

Q. Q6. How can contradictory spectral data between batches be resolved?

A6. Common pitfalls and solutions:

- Impurity peaks in NMR : Trace solvents (e.g., ethyl acetate) may persist; repurify via column chromatography (silica gel, hexane/EtOAc gradient) .

- HPLC retention shifts : Optimize mobile phase pH (e.g., 2.5–3.0 with 0.1% TFA) to resolve enantiomeric impurities .

- Discrepant melting points : Differential scanning calorimetry (DSC) identifies polymorphic transitions (endothermic peaks at 150–160°C) .

Q. Q7. What in vitro models evaluate its antiviral or antibacterial potential?

A7. Prioritize assays such as:

- Enzyme inhibition : Test against FabI (enoyl-ACP reductase) for antibacterial activity (IC50 < 2 µM in B. subtilis) .

- Cytopathic effect (CPE) assays : Assess antiviral activity using pseudotyped viruses (e.g., HIV-1) .

- Cytotoxicity : Validate selectivity via MTT assays on mammalian cells (CC50 > 50 µM) .

Methodological Challenges

Q. Q8. What strategies mitigate low yields in the final condensation step?

A8. Optimize:

- Reagent ratios : Use 1.2–1.5 equivalents of HATU to prevent unreacted intermediates .

- Temperature : Conduct reactions at 0–4°C to suppress side reactions (e.g., over-acylation) .

- Workup : Extract with ethyl acetate (3×) and dry over MgSO4 to recover >85% yield .

Q. Q9. How can hydrogen-bonding networks impact drug formulation?

A9. Key considerations:

- Solubility : Strong N–H···O bonds reduce aqueous solubility (<0.1 mg/mL); use co-solvents (PEG 400) for in vivo studies .

- Stability : Hygroscopic crystals require desiccant storage to prevent hydrolysis .

- Polymorph control : Anneal at 80°C for 24h to stabilize the thermodynamically favored form .

Data Interpretation

Q. Q10. How are conflicting bioactivity results between academic studies reconciled?

A10. Factors to investigate:

- Assay conditions : Variations in pH, serum content, or incubation time alter IC50 values (e.g., ±15% error common) .

- Compound stability : Degradation in DMSO stock solutions (>1 week) may underestimate potency; use fresh aliquots .

- Target specificity : Off-target effects (e.g., kinase inhibition) require counter-screening via kinome profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.